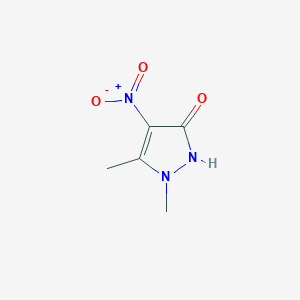
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-nitroacetophenone with hydrazine hydrate in the presence of a suitable catalyst can yield the desired pyrazolone compound. The reaction typically requires refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a crystalline form .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or alcohols. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1,5-Dimethyl-4-amino-1,2-dihydro-3H-pyrazol-3-one, while nucleophilic substitution can introduce various functional groups at the methyl positions .
Scientific Research Applications
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Agrochemistry: The compound is used in the development of agrochemicals such as pesticides and herbicides.
Material Science: It is utilized in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one: This compound is a metabolite of aminopyrine and has similar structural features but different functional groups.
4-Methylaminoantipyrine: Another related compound with a similar pyrazolone core but different substituents.
Uniqueness
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrazolone derivatives that may lack such functional groups .
Properties
CAS No. |
61885-22-1 |
|---|---|
Molecular Formula |
C5H7N3O3 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
2,3-dimethyl-4-nitro-1H-pyrazol-5-one |
InChI |
InChI=1S/C5H7N3O3/c1-3-4(8(10)11)5(9)6-7(3)2/h1-2H3,(H,6,9) |
InChI Key |
NQDGRFWJFDMVPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















